

Fura Red: An In-depth Technical Guide for Researchers

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Compound of Interest

Compound Name: *Fura Red*

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This technical guide provides a comprehensive overview of **Fura Red**, a fluorescent calcium indicator utilized by researchers, scientists, and drug development professionals. This document details its chemical structure, physicochemical and spectral properties, and provides detailed experimental protocols for its application in cellular calcium measurements.

Core Chemical and Physical Properties

Fura Red is a visible light-excitable calcium indicator that is an analog of the well-known ratiometric dye, Fura-2. Its chemical structure is designed to chelate calcium ions, leading to changes in its fluorescent properties. The acetoxymethyl (AM) ester form of **Fura Red** is cell-permeant, allowing for non-invasive loading into live cells. Once inside the cell, intracellular esterases cleave the AM groups, trapping the active, calcium-sensitive form of the dye within the cytoplasm.

Below is a summary of the key chemical and physical properties of **Fura Red**, AM.

Property	Value
Chemical Name	Fura Red, acetoxymethyl ester
CAS Number	149732-62-7[1]
Molecular Formula	C ₄₉ H ₅₀ N ₄ O ₂₃
Molecular Weight	1088.99 g/mol [2]

Spectral Properties and Ratiometric Measurement of Intracellular Calcium

Fura Red exhibits changes in its fluorescence upon binding to calcium, which allows for the ratiometric determination of intracellular calcium concentrations. This ratiometric approach minimizes issues such as uneven dye loading, photobleaching, and variations in cell thickness, thus providing more accurate and reproducible measurements.[3]

Upon binding to Ca²⁺, **Fura Red**'s fluorescence emission decreases when excited at approximately 488 nm.[4] However, for ratiometric measurements, different excitation wavelengths are utilized. In flow cytometry applications, **Fura Red** is often excited with a violet laser (around 406 nm) and a green laser (around 532 nm).[4][5][6] An increase in intracellular calcium leads to a rise in fluorescence emission when excited by the violet laser and a concurrent decrease in emission when excited by the green laser.[4][6][7][8] The ratio of the fluorescence intensities at these two emission wavelengths provides a quantitative measure of the intracellular calcium concentration.

The key spectral properties of **Fura Red** in its calcium-free and calcium-bound states are summarized in the table below.

State	Excitation Wavelength (nm)	Emission Wavelength (nm)
Ca ²⁺ -free	~472[9]	~664[9]
Ca ²⁺ -bound	~435[10][11]	~639[2][10][11]
Ratiometric (Flow Cytometry)	406 (Violet Laser) / 532 (Green Laser)[4][5][6]	Increase with 406 nm excitation, Decrease with 532 nm excitation[4][6][7][8]

Dissociation Constant (K_d): The dissociation constant (K_d) for **Fura Red**'s binding to calcium is a critical parameter for quantifying calcium concentrations. The apparent K_d in the intracellular environment can be influenced by factors such as protein binding.

Experimental Protocols

This section provides a detailed methodology for the use of **Fura Red**, AM in measuring intracellular calcium concentrations in live cells.

Reagent Preparation

- **Fura Red**, AM Stock Solution (2-5 mM):
 - Dissolve **Fura Red**, AM in high-quality, anhydrous dimethyl sulfoxide (DMSO). For example, to prepare a 2 mM stock solution, dissolve 1 mg of **Fura Red**, AM in 459.14 µL of DMSO.[5]
 - The stock solution should be prepared fresh on the day of the experiment. If storage is necessary, aliquot the stock solution into tightly sealed vials and store at -20°C, protected from light and moisture.[5]
- Pluronic™ F-127 Solution (10% w/v):
 - Pluronic™ F-127 is a non-ionic surfactant used to aid the dispersion of the AM ester in the aqueous loading buffer.
 - Prepare a 10% (w/v) solution in DMSO.

- Probenecid Solution (25 mM):
 - Probenecid is an anion-transport inhibitor that can be used to reduce the leakage of the de-esterified dye from the cells.[\[12\]](#)
 - To prepare a 25 mM solution, dissolve 72 mg of probenecid in 0.3 mL of 1 M NaOH and bring the final volume to 10 mL with a suitable buffer such as Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES (HHBS).[\[5\]](#)
- Loading Buffer:
 - Prepare the loading buffer by diluting the **Fura Red**, AM stock solution and Pluronic™ F-127 into a physiological buffer (e.g., HHBS).
 - The final concentration of **Fura Red**, AM for cell loading is typically between 1-5 μM .[\[2\]](#)[\[5\]](#)[\[6\]](#)
 - The final concentration of Pluronic™ F-127 is typically 0.01-0.04%.[\[2\]](#)[\[5\]](#)
 - If using probenecid, its final concentration in the loading buffer is typically 1 mM.[\[5\]](#)

Cell Loading Procedure

- Culture cells to the desired confluency on coverslips or in a multi-well plate.
- Remove the culture medium and wash the cells once with the physiological buffer (e.g., HHBS).
- Add the prepared loading buffer to the cells.
- Incubate the cells at 37°C for 30-60 minutes in the dark.[\[2\]](#)[\[12\]](#)[\[13\]](#) The optimal loading time should be determined empirically for each cell type.
- After incubation, wash the cells twice with the physiological buffer to remove excess dye.
- Incubate the cells for a further 30 minutes at room temperature to allow for complete de-esterification of the dye by intracellular esterases.[\[6\]](#)

Measurement of Intracellular Calcium

For fluorescence microscopy or plate reader-based assays, the fluorescence intensity is measured at the appropriate excitation and emission wavelengths. For ratiometric measurements, the ratio of the fluorescence intensities at two different emission wavelengths (when excited at two different wavelengths) is calculated.

For flow cytometry, the following steps can be followed:

- After loading, resuspend the cells in the physiological buffer.
- Acquire a baseline fluorescence for 20-30 seconds.[4][6]
- Add the stimulant of interest (e.g., a GPCR agonist) and continue to record the fluorescence.
- For ratiometric analysis, excite the cells with a violet laser (e.g., 406 nm) and a green laser (e.g., 532 nm).[4][5][6]
- Detect the emission using appropriate filter sets (e.g., 660/20 BP for the violet laser and 710/50 BP for the green laser).[5]
- Calculate the ratio of the emission intensity from the violet laser over the emission intensity from the green laser.[4][6][8]

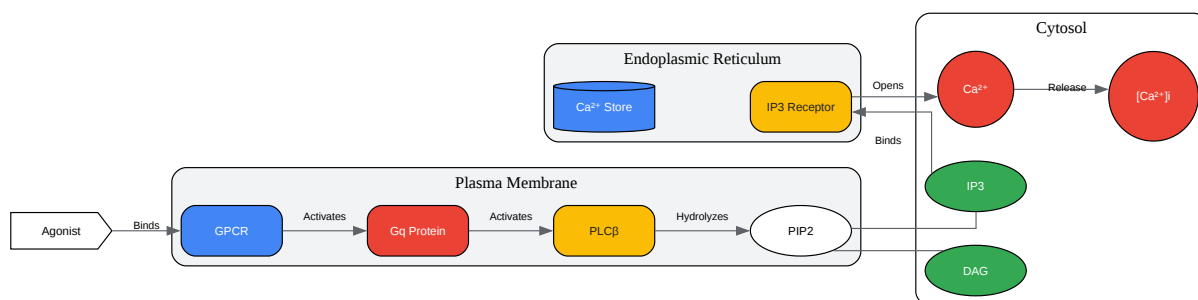
Calibration of the Calcium Signal

To convert the fluorescence ratio to an absolute intracellular calcium concentration, a calibration procedure is required. This typically involves determining the minimum ratio (R_{min}) in a calcium-free environment and the maximum ratio (R_{max}) in a calcium-saturating environment. This can be achieved by treating the cells with an ionophore (e.g., ionomycin) in the presence of a calcium chelator (e.g., EGTA) for R_{min} and a high concentration of calcium for R_{max} .

Visualization of Signaling Pathways and Workflows

GPCR-Mediated Calcium Signaling Pathway

The following diagram illustrates a typical Gq-coupled G-protein coupled receptor (GPCR) signaling pathway that leads to an increase in intracellular calcium, a process that can be monitored using **Fura Red**.^{[9][12][14][15]}

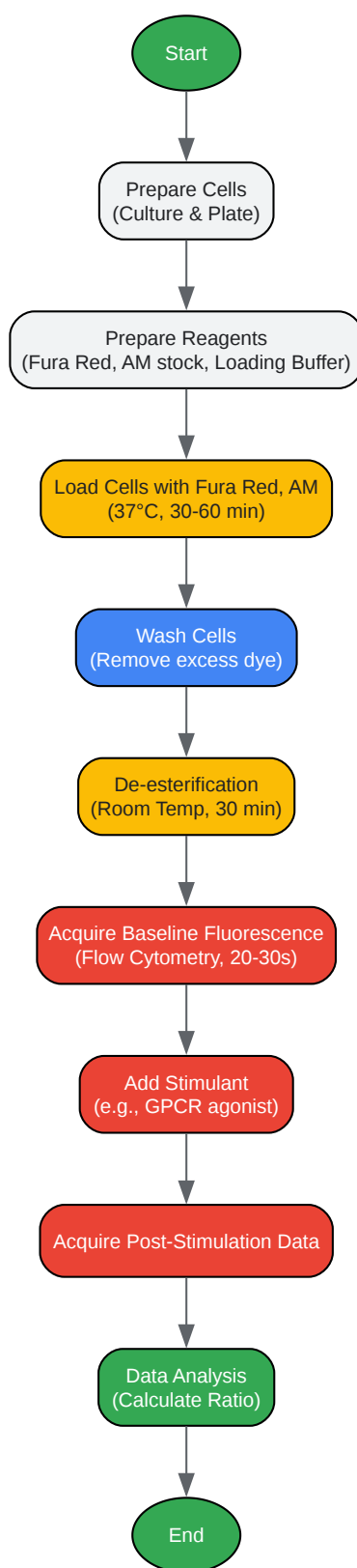


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Caption: GPCR-mediated intracellular calcium release pathway.

Experimental Workflow for Fura Red-based Calcium Assay

The following diagram outlines the typical experimental workflow for measuring intracellular calcium using **Fura Red**, AM and flow cytometry.^{[4][6][7]}



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Caption: Experimental workflow for a **Fura Red** calcium assay.

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